Furegrelate - 85666-24-6

Furegrelate

Catalog Number: EVT-369754
CAS Number: 85666-24-6
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-(3-pyridinylmethyl)-2-benzofurancarboxylic acid is a member of benzofurans.

Thromboxane A2 (TXA2)

    Compound Description: Thromboxane A2 is a potent vasoconstrictor and platelet aggregator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It acts through the thromboxane-prostanoid (TP) receptor. TXA2 plays a crucial role in various physiological and pathophysiological processes, including vascular tone regulation, platelet function, inflammation, and renal function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Thromboxane A2 is a primary target of Furegrelate. Furegrelate selectively inhibits thromboxane synthase, the enzyme responsible for converting prostaglandin H2 to TXA2, thereby reducing TXA2 levels and its related effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Prostaglandin H2 (PGH2)

    Compound Description: Prostaglandin H2 is a precursor to various prostaglandins, including TXA2 and prostacyclin (PGI2). It is generated from arachidonic acid through the COX pathway. PGH2 itself possesses vasoactive properties and can act as a ligand for the TP receptor, contributing to vasoconstriction. [, , ]

    Relevance: Prostaglandin H2 is a key intermediate in the TXA2 synthesis pathway targeted by Furegrelate. By inhibiting thromboxane synthase, Furegrelate shifts the metabolism of PGH2 away from TXA2 production, potentially towards other prostaglandins like PGI2, leading to a shift towards vasodilation. [, , , , ]

Prostacyclin (PGI2)

    Compound Description: Prostacyclin, also known as prostaglandin I2, is a vasodilator and inhibitor of platelet aggregation. It is synthesized from PGH2 by the enzyme prostacyclin synthase. PGI2 exhibits opposing effects to TXA2, contributing to the maintenance of vascular homeostasis. [, , , ]

    Relevance: Prostacyclin represents an important counterpart to Furegrelate's target, TXA2. By inhibiting TXA2 synthesis, Furegrelate may indirectly increase the production of PGI2, further contributing to vasodilation and inhibition of platelet aggregation. [, , , ]

U-46619

    Compound Description: U-46619 is a synthetic analog of TXA2 and acts as a potent agonist at the TP receptor. It is commonly used in research as a tool to mimic the effects of TXA2, inducing vasoconstriction and platelet aggregation. [, , , ]

    Relevance: U-46619 serves as a valuable tool in studies investigating the effects of Furegrelate. By comparing the effects of U-46619 in the presence and absence of Furegrelate, researchers can assess the efficacy of Furegrelate in blocking TXA2-mediated effects. [, , , ]

SQ-29548

    Compound Description: SQ-29548 is a potent and selective antagonist of the TP receptor. It blocks the binding of TXA2 and its analogs, such as U-46619, to the TP receptor, thereby inhibiting their vasoconstrictor and pro-aggregatory effects. [, , , , , , , , , , , , , , , , , ]

    Relevance: SQ-29548 is often used in conjunction with Furegrelate in research to dissect the relative contributions of TXA2 synthesis inhibition versus TP receptor blockade in mediating specific physiological responses. [, , , , , , , , , , , , , , , , , ]

Prostaglandin E2 (PGE2)

    Compound Description: Prostaglandin E2 is another important prostaglandin synthesized from PGH2. It exerts a wide range of biological effects, including modulation of vascular tone, inflammation, and pain. PGE2 can have both vasoconstrictor and vasodilator actions depending on the vascular bed and receptor subtype involved. [, , , , ]

    Relevance: While not a direct target of Furegrelate, PGE2 production and activity can be influenced by alterations in the COX pathway caused by Furegrelate. The studies highlighted indicate a complex interplay between different prostaglandins, including PGE2, in mediating vascular responses, and Furegrelate's effects may involve shifts in the balance of these mediators. [, , , , ]

6-keto-Prostaglandin F1α (6-keto-PGF1α)

    Compound Description: 6-keto-Prostaglandin F1α is the stable hydrolysis product of PGI2 and is often measured as an indicator of PGI2 production. [, , ]

    Relevance: The measurement of 6-keto-PGF1α can provide insights into the effects of Furegrelate on PGI2 synthesis. Increased levels of 6-keto-PGF1α in the presence of Furegrelate may indicate a shift in the balance of prostanoid production towards vasodilation, supporting the proposed mechanism of action of Furegrelate. [, , ]

Dazmegrel

    Compound Description: Dazmegrel is another thromboxane synthase inhibitor, similar in action to Furegrelate. It prevents the conversion of PGH2 to TXA2, leading to reduced TXA2 levels. []

    Relevance: Dazmegrel serves as a comparable compound to Furegrelate, both targeting the same enzyme in the arachidonic acid pathway. This comparison highlights the class of thromboxane synthase inhibitors as potential therapeutic agents for conditions involving excessive TXA2 activity. []

Ozagrel

    Compound Description: Ozagrel is a selective thromboxane synthase inhibitor. It specifically targets the enzyme responsible for TXA2 production. []

    Relevance: Ozagrel, along with Dazmegrel, represents another example of a thromboxane synthase inhibitor, further emphasizing the importance of this drug class in modulating TXA2-mediated effects. []

Synthesis Analysis

Furegrelate is synthesized through several chemical pathways that involve multiple steps. The primary method involves the reduction of 3-(4-nitrobenzyl)pyridine using hydrogen gas over a palladium catalyst to yield 3-(4-aminobenzyl)pyridine. This intermediate undergoes diazotization followed by hydroxylation to produce a key precursor. Subsequent steps include formylation using a modified Duff reaction to introduce a formyl group at the ortho position relative to the hydroxyl group, leading to the formation of 3-(3-hydroxy-4-formylbenzyl)pyridine.

The synthesis continues with the formation of benzofuran-2-carboxylic acid ethyl ester through a base-promoted reaction with diethyl bromomalonate and sodium hydride. Finally, the sodium salt of Furegrelate is obtained through treatment with methanol and sodium hydroxide in water . This multi-step synthesis highlights the complexity and precision required in producing this compound.

Molecular Structure Analysis

Furegrelate exhibits a unique molecular structure characterized by its pyridine ring and carboxylic acid group. The molecular formula for Furegrelate is C15_{15}H13_{13}N1_{1}O3_{3}, with a molecular weight of approximately 255.27 g/mol. The structure includes:

  • Pyridine ring: Contributes to the compound's biological activity.
  • Carboxylic acid group: Essential for solubility and interaction with biological targets.

The compound exists primarily as a crystalline solid in its sodium salt form, which enhances its stability and solubility in aqueous environments .

Chemical Reactions Analysis

Furegrelate participates in several chemical reactions that are crucial for its function as a thromboxane synthase inhibitor. The primary reaction involves the inhibition of thromboxane A2 synthesis by blocking the enzyme responsible for its production. This inhibition leads to decreased platelet aggregation and vasoconstriction.

In vitro studies have demonstrated that Furegrelate produces dose-dependent inhibition of thromboxane A2 synthesis for extended periods (8–12 hours). This effect has been measured both ex vivo from platelet-rich plasma and in vivo during clinical trials . The compound's ability to modulate thromboxane levels makes it an important candidate for therapeutic applications related to cardiovascular health.

Mechanism of Action

Furegrelate's mechanism of action revolves around its specific inhibition of thromboxane synthase, an enzyme critical for converting prostaglandin H2 into thromboxane A2. By inhibiting this enzyme, Furegrelate effectively reduces the levels of thromboxane A2 in circulation. This reduction leads to:

  • Decreased platelet aggregation: Thromboxane A2 is known for promoting platelet activation; thus, its inhibition helps prevent thrombus formation.
  • Vasodilation: Lower levels of thromboxane A2 contribute to reduced vascular resistance and improved blood flow.

Clinical studies have shown that Furegrelate maintains high specificity for its target enzyme while exhibiting a long half-life (4.2–5.8 hours), making it suitable for therapeutic use .

Physical and Chemical Properties Analysis

Furegrelate possesses several notable physical and chemical properties:

These properties are essential for determining the compound's behavior in biological systems and its formulation as a therapeutic agent .

Applications

Furegrelate has been primarily developed as an antiplatelet agent due to its ability to inhibit thromboxane A2 synthesis effectively. Its potential applications include:

  • Cardiovascular therapies: Used in conditions where platelet aggregation poses significant risks, such as coronary artery disease.
  • Pulmonary arterial hypertension: Research indicates that Furegrelate may be repositioned as a therapeutic option for treating neonatal pulmonary arterial hypertension due to its favorable pharmacokinetic profile .
  • Research tool: Utilized in studies investigating the role of thromboxane A2 in various physiological and pathological processes.

Properties

CAS Number

85666-24-6

Product Name

Furegrelate

IUPAC Name

5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18)

InChI Key

VHWFITPGPFLBGT-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O

Synonyms

5-(3'-pyridinylmethyl)benzofuran-2-carboxylate sodium
furegrelate
U 63557A
U-63557A

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.